ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate
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Overview
Description
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate is a chemical compound with the molecular formula C8H7Cl3N2O2 and a molecular weight of 269.51 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethyl ester group attached to the 5-position via an oxyacetate linkage . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl glycolate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous media.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Hydrolysis: 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors, through its reactive functional groups . The pyrimidine ring and ester group facilitate binding to active sites, leading to inhibition or modulation of biological pathways . The chlorine atoms enhance the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate can be compared with other similar compounds, such as:
2,4,6-Trichloropyrimidine: Lacks the ester group, making it less versatile in certain reactions.
Ethyl 2-(2,4-dichloropyrimidin-5-yl)oxyacetate: Contains fewer chlorine atoms, affecting its reactivity and specificity.
Ethyl 2-(2,6-dichloropyrimidin-5-yl)oxyacetate: Similar structure but different substitution pattern, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H7Cl3N2O3 |
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Molecular Weight |
285.5 g/mol |
IUPAC Name |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate |
InChI |
InChI=1S/C8H7Cl3N2O3/c1-2-15-4(14)3-16-5-6(9)12-8(11)13-7(5)10/h2-3H2,1H3 |
InChI Key |
CGLVUWDRVYNQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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